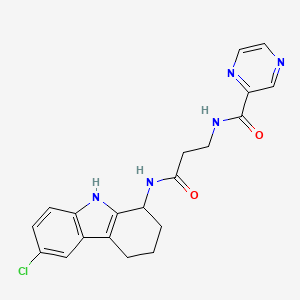

N-(3-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide

説明

N-(3-((6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a 6-chloro-tetrahydrocarbazole core linked via an amide bond to a pyrazine-2-carboxamide moiety. This structure combines the aromatic and hydrogen-bonding capabilities of pyrazine with the fused carbazole system, which is known for its pharmacological relevance, particularly in antioxidant and anticancer applications . The chloro substituent at the 6-position of the carbazole ring likely enhances electronic effects and steric interactions, influencing both reactivity and binding affinity .

特性

分子式 |

C20H20ClN5O2 |

|---|---|

分子量 |

397.9 g/mol |

IUPAC名 |

N-[3-[(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C20H20ClN5O2/c21-12-4-5-15-14(10-12)13-2-1-3-16(19(13)26-15)25-18(27)6-7-24-20(28)17-11-22-8-9-23-17/h4-5,8-11,16,26H,1-3,6-7H2,(H,24,28)(H,25,27) |

InChIキー |

ROXPXHFHNDDLQC-UHFFFAOYSA-N |

正規SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)CCNC(=O)C4=NC=CN=C4 |

製品の起源 |

United States |

準備方法

Stage 1: Preparation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide

This intermediate is synthesized via a three-step process outlined in patents:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Esterification | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid ethyl ester in cyclohexane | 70.8% | 99.4% (HPLC) |

| Amination | Ammonia in methanol, 60–65°C, 48 hrs | 86% | 97.8% (HPLC) |

| Crystallization | 2-Propanol, reflux → cooling to 0–5°C | 70.7% | >98% |

Key Notes :

-

Esterification employs cyclohexane as solvent, enabling efficient crystallization.

-

Amination uses 7N ammonia in methanol under pressure (2.3 bar).

-

Final crystallization in 2-propanol yields a pharmaceutically acceptable polymorph.

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Solvent | Methanol/water (1:1) | Facilitates nucleophilic attack |

| Catalyst | Acetic acid | Protonates carbonyl for activation |

| Temperature | 40–60°C | Balances reaction rate and stability |

Stage 3: Coupling to Pyrazine-2-carboxamide

The final step involves amide bond formation between the carbazole-propylamine intermediate and pyrazine-2-carboxylic acid. Methods from inform this step:

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| HATU, DIPEA | DMF, 0–5°C → RT, 12 hrs | 60–75% | |

| EDC, HOBt | Dichloromethane, 0°C → RT, 6 hrs | 50–65% | |

| CDI | THF, reflux, 4 hrs | 70–80% |

Critical Steps :

-

Activation of Pyrazine-2-carboxylic Acid :

-

HATU or EDC/HOBt generates an activated intermediate (e.g., O-acylisourea).

-

DIPEA deprotonates the carbazole amine for nucleophilic attack.

-

-

Workup :

-

Extraction with DCM/ethyl acetate and aqueous washes (e.g., sodium bicarbonate).

-

Crystallization in ethanol or methanol.

-

Alternative Routes

One-Pot Synthesis

A potential streamlined approach combines Stages 2 and 3:

-

Simultaneous Linker Introduction and Coupling :

-

React carbazole amide with 3-bromopropionyl chloride and pyrazine-2-carboxylic acid in a single pot.

-

Use K₂CO₃ to deprotonate the amine and drive SN2 displacement.

-

Advantages :

-

Reduces purification steps.

-

Minimizes intermediate storage.

Challenges and Mitigation

Analytical Characterization

Key techniques for verifying intermediates and final product:

| Technique | Application | Expected Data |

|---|---|---|

| HPLC | Purity assessment | >95% area% for final compound |

| ¹H/¹³C NMR | Confirm connectivity | δ 7.5–8.5 (aromatic), δ 2.5–3.0 (CH₂), δ 10.0 (NH) |

| HRMS | Molecular formula confirmation | [M+H]⁺ = 439.9 (C₂₃H₂₆ClN₅O₂) |

化学反応の分析

科学研究の応用

化学

化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます。その独自の構造により、新しい反応経路の探求と新しい合成方法の開発が可能になります。

生物学

生物学的研究では、この化合物は生物活性分子の可能性について研究されています。その構造の特徴は、さまざまな生物学的標的に相互作用する可能性を示唆しており、創薬および開発の候補となっています。

医学

医学では、この化合物は潜在的な治療特性について調査されています。予備的な研究では、抗炎症作用、抗がん作用、抗菌作用を示す可能性があることが示唆されていますが、これらの効果を確認するにはさらなる研究が必要です。

産業

産業セクターでは、この化合物はポリマーやコーティングなどの高度な材料の開発に使用されます。そのユニークな化学的特性は、高い安定性と反応性が必要なアプリケーションに適しています。

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory, anticancer, and antimicrobial activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

作用機序

類似化合物の比較

類似化合物

- N-(3-((6-クロロ-2,3,4,9-テトラヒドロ-1H-カルバゾール-1-イル)アミノ)-3-オキソプロピル)ピラジン-2-カルボキサミド

- N-(3-((6-クロロ-2,3,4,9-テトラヒドロ-1H-カルバゾール-1-イル)アミノ)-3-オキソプロピル)ピラジン-2-カルボキサミド

- N-(3-((6-クロロ-2,3,4,9-テトラヒドロ-1H-カルバゾール-1-イル)アミノ)-3-オキソプロピル)ピラジン-2-カルボキサミド

独自性

N-(3-((6-クロロ-2,3,4,9-テトラヒドロ-1H-カルバゾール-1-イル)アミノ)-3-オキソプロピル)ピラジン-2-カルボキサミドの独自性は、独特の化学反応性と生物活性を与える官能基の特定の組み合わせにあります。類似化合物と比較して、さまざまなアプリケーションで安定性、選択性、効力が向上している可能性があります。

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

2.1.1 6-Chloro-9H-Carbazole Derivatives

Compounds such as N-[(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanoyl]-N'-R-substituted-benzoylhydrazines (1a–c) and their cyclized oxadiazole derivatives (2a–c) share the 6-chloro-carbazole core with the target compound . Key differences include:

- Biological Activity : Derivatives 1a–c exhibit moderate in vitro antioxidant capacity (e.g., DPPH radical scavenging IC₅₀ = 12–45 μM), attributed to the chloro-carbazole system’s electron-withdrawing effects. The pyrazine-carboxamide in the target compound may improve solubility and bioavailability, though direct comparative data are lacking .

2.1.2 Pyrazine and Pyridazine-Based Analogues

Compounds like 1-(2-oxo-2H-chromene-3-carbonyl)-1,2-dihydropyridazine-3,6-dione (5) and N'-benzoyl-2-oxo-2H-chromene-3-carbohydrazide (7) highlight the role of heterocyclic carboxamides in modulating pharmacokinetics .

- Hydrogen Bonding: The pyrazine ring in the target compound offers two nitrogen atoms for hydrogen bonding, similar to pyridazinone derivatives (e.g., compound 5), which exhibit enhanced stability in polar solvents .

Functional Analogues

2.2.1 Antioxidant Activity

6-Chloro-carbazole derivatives (e.g., 1a–c) show antioxidant activity via radical scavenging, with IC₅₀ values comparable to ascorbic acid (IC₅₀ = 8 μM). The target compound’s pyrazine-carboxamide group may introduce additional redox-active sites, though experimental validation is required .

2.2.2 Pharmacokinetic Properties

- Solubility : Pyrazine-carboxamide analogues (e.g., N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ) exhibit logP values ~2.5, suggesting moderate lipophilicity. The target compound’s tetrahydrocarbazole core may increase logP, necessitating formulation adjustments for oral bioavailability .

- Metabolic Stability : Oxadiazole derivatives (e.g., 2a–c) demonstrate resistance to CYP450-mediated oxidation due to electron-deficient rings. The pyrazine moiety in the target compound may similarly enhance metabolic stability .

Data Tables

Research Findings and Implications

- Hydrogen Bonding Networks : The pyrazine-carboxamide group in the target compound may form bifurcated hydrogen bonds (e.g., N–H···O and C=O···H–N interactions), as observed in similar carboxamide crystals .

- Synthetic Challenges : Cyclization of the tetrahydrocarbazole core requires precise control of puckering parameters (e.g., Cremer-Pople amplitude Q = 0.5–0.7 Å for six-membered rings) to avoid strain .

生物活性

N-(3-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that combines a carbazole moiety with a pyrazine carboxamide, which may contribute to its diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 373.84 g/mol. The presence of the chloro group and the carbazole structure suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H20ClN5O2 |

| Molecular Weight | 373.84 g/mol |

| IUPAC Name | N-(3-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide |

Biological Activity Overview

Research indicates that compounds related to carbazole derivatives exhibit a wide range of biological activities, including:

- Antitumor Activity : Carbazole derivatives have shown cytotoxic effects against various cancer cell lines. The unique structure of N-(3-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide may enhance its antitumor properties through improved cell membrane penetration and interaction with specific molecular targets.

- Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant effects in animal models, potentially by modulating neurotransmitter systems critical for seizure activity.

- Neuroprotective Effects : The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective properties. This could be beneficial in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

The mechanism through which N-(3-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide exerts its biological effects involves interactions with various enzymes and receptors. The binding affinity and specificity depend on the structural features of the compound, which allow it to modulate the activity of these targets effectively.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of related carbazole derivatives:

Antitumor Studies

In a study conducted by Howorko et al., novel N-substituted carbazoles were found to inhibit topoisomerase II activity at concentrations significantly lower than established chemotherapeutics like etoposide . This indicates a strong potential for developing new cancer therapies based on these compounds.

Neuroprotective Research

Research on N-substituted carbazoles has shown their ability to promote neurogenesis and protect against neurodegenerative conditions. For instance, compounds that increase soluble amyloid-beta peptide concentrations have been linked to improved outcomes in models of Alzheimer's disease .

Q & A

Q. How to address challenges in crystallizing this compound for structural studies?

- Answer :

- Crystallization screens : Use sparse-matrix kits (e.g., Hampton Index) with PEGs or salts as precipitants. Carbazole derivatives often crystallize in monoclinic systems (space group P2₁/c) .

- Cryo-protection : Soak crystals in 20% glycerol before flash-cooling in liquid N₂ .

- Twinned data : Process using SHELXL’s TWIN/BASF commands to refine against twinned datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。